molecular formula C9H10ClN5O2 B124505 Imidacloprid-d4 CAS No. 1015855-75-0

Imidacloprid-d4

Cat. No. B124505
M. Wt: 259.68 g/mol
InChI Key: YWTYJOPNNQFBPC-KHORGVISSA-N
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Description

Imidacloprid-d4 is a neonicotinoid insecticide primarily applied as a seed dressing and foliar sprays to protect crops in agricultural systems and landscaping . It is a patented chemical manufactured by Bayer Cropscience .


Synthesis Analysis

Imidacloprid-d4 is an analytical standard with the empirical formula C9D4H6ClN5O2 and a molecular weight of 259.69 . It may be used as a surrogate standard in the determination of imidacloprid in honey and pollen samples using solid phase extraction liquid chromatography−tandem mass spectrometry method (SPE-LC-MS/MS) .


Molecular Structure Analysis

The molecular structure of Imidacloprid-d4 can be represented by the SMILES string [2H]C1([2H])N=C(NN+=O)N(Cc2ccc(Cl)nc2)C1([2H])[2H] .


Chemical Reactions Analysis

Imidacloprid-d4 may be used as an internal standard for the determination of the analyte in soil and food matrices by various chromatography techniques . It has been used in the determination of imidacloprid and its metabolites in Procambarus clarkii (crayfish) tissues using quick, easy, cheap, effective, rugged, and safe (QuEChERS) and high-performance liquid chromatography-triple quadrupole mass spectrometry .


Physical And Chemical Properties Analysis

Imidacloprid-d4 is a solid, white to off-white substance with a characteristic odor . It has an empirical formula of C9D4H6ClN5O2 and a molecular weight of 259.69 .

Scientific Research Applications

Environmental Impact and Pesticide Run-off

  • Run-off of Imidacloprid from Turf : Imidacloprid, when used as a pesticide on lawns and golf courses, shows potential transportation into non-target aquatic systems through rainfall events. This highlights the environmental impact of imidacloprid use in residential and commercial areas (Armbrust & Peeler, 2002).

  • Photochemistry of Imidacloprid on Surfaces : Research indicates that when imidacloprid is exposed to environmental surfaces, it undergoes photolysis, forming toxic by-products. This process may increase the insecticide's toxicity due to its environmental degradation (Aregahegn, Shemesh, Gerber, & Finlayson‐Pitts, 2017).

Agricultural Applications and Residue Dynamics

  • Nano-Imidacloprid Formulation in Soybean Fields : The study of a novel nano-imidacloprid formulation revealed its effectiveness in pest control in soybean fields and its residue dynamics in both soil and plants, suggesting a more efficient pesticide management approach (Guan, Chi, Yu, & Li, 2010).

Detection and Monitoring Techniques

  • Electrochemical Detection of Imidacloprid : Development of a monoclonal antibody-based immunosensor for the electrochemical detection of imidacloprid highlights the advancement in monitoring methodologies for this pesticide (Pérez-Fernández et al., 2019).

  • LC–APCI–MS Method for Biomonitoring : A liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC–APCI–MS) based method was developed for quantifying imidacloprid in biological specimens, enhancing our understanding of its exposure and effects (Kavvalakis et al., 2013).

Soil Interaction and Crop Protection

  • Soil Movement Under Irrigation : Research on imidacloprid soil movement under micro-sprinkler irrigation in citrus crops provides insights into the environmental behavior of this insecticide, crucial for managing its use in agriculture (Fletcher et al., 2018).

Ecological and Biological Effects

  • Effects on Soil Microorganisms : A study revealed that imidacloprid negatively affects soil microorganisms, which is critical for understanding its ecological impact (Cycoń & Piotrowska-Seget, 2015).

  • Imidacloprid Resistance in Insects : Investigation into imidacloprid resistance in field populations of brown planthopper reveals crucial information for pest management strategies (Wen, Liu, Bao, & Han, 2009).

Safety And Hazards

Imidacloprid-d4, like its parent compound imidacloprid, can cause skin irritation, rashes, numbing and tingling on fingers and lips, facial numbness and swelling, lethargy, and nausea . It is also harmful if swallowed or inhaled . It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and use non-sparking tools .

properties

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTYJOPNNQFBPC-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583589
Record name N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidacloprid-d4

CAS RN

1015855-75-0
Record name N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015855-75-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
C Nimako, Y Ikenaka, O Akoto, K Fujioka… - … of Chromatography A, 2021 - Elsevier
This study aimed to (i) develop a sensitive method for simultaneous detection and quantification of imidacloprid (IMI) and seven of its metabolites in tissue specimens, and to (ii) …
Number of citations: 10 www.sciencedirect.com
CAM van Gestel, C De Lima E Silva, T Lam… - Ecotoxicology, 2017 - Springer
… 50 µL internal standard (Imidacloprid-d4 and Thiacloprid-d4, … by isotope dilution (imidacloprid-d4 and thiacloprid-d4). The … (quantifier/qualifier) and for imidacloprid-d4 260 > 179. For …
Number of citations: 65 link.springer.com
D Chen, B Lü, H Ding, J Zou, X Yang… - Se pu= Chinese …, 2014 - europepmc.org
… Carbendazim-D4, chlorpyrifos-D10, imidacloprid-D4, methoxyfenozide-D9, pyrimethanil-D5 and tebuconazole-D6 were used as the internal standards to reduce the matrix effects. The …
Number of citations: 6 europepmc.org
CL Roy, MD Jankowski, J Ponder… - … toxicology and chemistry, 2020 - Wiley Online Library
… freeze-dried) was spiked with imidacloprid-d4 (50 ng) and … dry sample was spiked with imidacloprid-d4 and extracted with 5 … blood was spiked with imidacloprid-d4 and extracted with 1 …
Number of citations: 14 setac.onlinelibrary.wiley.com
Q Yang, X Ai, J Dong, Y Liu, S Zhou, Y Yang, N Xu - Molecules, 2021 - mdpi.com
… (2 g) and plasma (2 mL) were used for extraction as follows; samples were thawed at room temperature and placed in 10 mL centrifuge tubes containing 2 μL Imidacloprid-D4 internal …
Number of citations: 6 www.mdpi.com
M Faraji, R Noorbakhsh, H Shafieyan, M Ramezani - Food chemistry, 2018 - Elsevier
… Then, 10 g of the sample (crude, ripe and processed pistachio) was placed in a 50 mL polypropylene centrifuge tube followed by spike 100 µL of internal standard (Imidacloprid-D4) …
Number of citations: 95 www.sciencedirect.com
W Jiao, Y Xiao, X Qian, M Tong, Y Hu, R Hou, R Hua - Food Chemistry, 2016 - Elsevier
… (98.6%) thiamethoxam (98.5%), clothianidin (99%), imidacloprid (98.0%), acetamiprid (98.1%), thiacloprid (98%), as well as the internal standards thiamethoxam D4, imidacloprid D4 …
Number of citations: 107 www.sciencedirect.com
AE Volland - 2019 - ideals.illinois.edu
Liquid chromatography-mass spectrometry (LC/MS) is a robust and sensitive technique used for the separation, identification, and quantification of small molecules within a mixed …
Number of citations: 2 www.ideals.illinois.edu
B Giroud, S Bruckner, L Straub, P Neumann… - Microchemical …, 2019 - Elsevier
… , thiamethoxam-d3, clothianidin-d3 and imidacloprid-d4 were obtained from Sigma-Aldrich (… A solution of imidacloprid-d4 at 100 pg/mL in water/MeOH (80/20, v/v) was used as injection …
Number of citations: 23 www.sciencedirect.com
A Lu - 2018 - search.proquest.com
… The average solid phase extraction recovery of imidacloprid-d4 for our study was only 34%. This … So, in this case, some of the imidacloprid-d4 could be lost in that filtration process. It’s …
Number of citations: 0 search.proquest.com

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